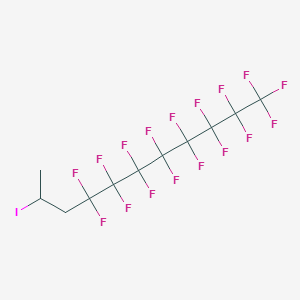

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane

Description

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodoundecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F17I/c1-3(29)2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNXASCSZLGJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F17I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895249 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38550-35-5 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38550-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane can be synthesized through a multi-step process involving the fluorination of a suitable hydrocarbon precursor followed by iodination. The typical synthetic route involves the following steps:

Fluorination: A hydrocarbon precursor, such as undecane, is subjected to fluorination using elemental fluorine or a fluorinating agent like cobalt trifluoride (CoF3) under controlled conditions.

Industrial Production Methods: Industrial production of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane typically involves large-scale fluorination and iodination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents and iodine compounds. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Substitution: Formation of fluorinated amines, thiols, or other substituted derivatives.

Reduction: Formation of perfluorinated hydrocarbons.

Oxidation: Formation of perfluorinated carboxylic acids or other oxidized products.

Scientific Research Applications

Biomedical Applications

Tumor Inhibition Studies:

Recent research has highlighted the compound's potential in biomedical applications. In pilot studies involving xenograft tumors in mice, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane demonstrated inhibitory effects on tumor growth. The compound was incorporated into emulsions that were injected into tumors and subsequently irradiated with LED light at specific wavelengths to enhance therapeutic effects .

Fluorescent Imaging:

The compound has also been used in the development of imaging agents due to its unique optical properties when combined with other fluorinated compounds. This application is particularly promising for enhancing the contrast in fluorescence imaging techniques used in cancer diagnostics .

Environmental Science

PFAS Research:

As a member of the perfluoroalkyl substances (PFAS) family, this compound is studied for its environmental persistence and bioaccumulation potential. Research indicates that it can serve as a marker for tracking PFAS contamination in water sources due to its stability and resistance to degradation .

Fluorous Phase Technology

Ion-Selective Electrodes:

The compound has been utilized in the development of fluorous-phase ion-selective electrodes. These electrodes leverage the unique properties of fluorinated compounds to create membranes that selectively interact with ions in aqueous solutions. This technology has implications for improving sensor technologies in various chemical analyses .

Surface Coatings

Water-Repellent Coatings:

Due to its hydrophobic nature, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane is being investigated for use in water-repellent coatings for textiles and other materials. The compound's ability to repel water while maintaining breathability makes it an ideal candidate for high-performance fabrics .

Case Studies

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane is primarily based on its ability to undergo substitution, reduction, and oxidation reactions. The fluorinated carbon chain provides stability and resistance to degradation, while the iodine atom serves as a reactive site for chemical modifications. The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

- CAS No.: 2043-53-0

- Molecular Formula : C₁₀H₄F₁₇I

- Molecular Weight : 574.02 g/mol

- Density : 1.88 g/cm³

- Synonyms: 1H,1H,2H,2H-Perfluorodecyl iodide; 2-(Perfluorooctyl)ethyl iodide

Comparison with Structurally Similar Compounds

Positional Isomers

Compound : 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane

Higher Homologues

Compound : 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluoro-10-iododecane

- CAS No.: 423-62-1

- Molecular Formula : C₁₀H₃F₂₁I (inferred)

- Key Difference : Contains 21 fluorine atoms, increasing hydrophobicity and thermal stability.

Compound : Tricosafluoroundecyl iodide

- CAS No.: 307-50-6

- Molecular Formula : C₁₁H₃F₂₃I

- Key Difference : Longer chain (C₁₁) with 23 fluorine atoms, enhancing chemical inertness.

Shorter-Chain Analogues

Compound: 1,1,1,2,2,3,3,4,4-Nonafluoro-4-iodobutane

- CAS No.: 423-39-2

- Molecular Formula : C₄H₃F₉I

- Key Difference : Shorter chain (C₄) with fewer fluorine atoms, resulting in lower boiling points and higher volatility.

Structural and Functional Comparison Table

Target Compound (CAS 2043-53-0) :

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane (CAS Number: 423-62-1) is a perfluorinated compound that has garnered attention due to its unique properties and potential applications in various fields. This article focuses on the biological activity of this compound, exploring its effects on biological systems, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C10H4F17I

- Molecular Weight : 645.98 g/mol

- Appearance : Solid form with high thermal stability.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Low solubility in water; soluble in organic solvents |

The biological activity of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane is primarily attributed to its interactions with biological membranes and proteins. The unique fluorinated structure imparts hydrophobic characteristics that influence cell membrane dynamics and protein folding.

Cell Membrane Interaction

Research indicates that perfluorinated compounds can disrupt lipid bilayers due to their hydrophobic nature. This disruption can lead to altered membrane fluidity and permeability. Studies have shown that such interactions may affect cellular processes such as signaling and transport mechanisms .

Protein Binding Affinity

The compound's ability to bind with proteins has been investigated in various studies. It has been noted that fluorinated compounds often exhibit high binding affinities for certain proteins due to their unique electronic properties. This can lead to changes in protein function and activity .

In Vitro Studies

In vitro studies have demonstrated that exposure to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane can induce cytotoxic effects in various cell lines. For instance:

- Cell Line : Human liver cells (HepG2)

- Concentration : 10 µM

- Effect : Significant reduction in cell viability after 24 hours of exposure.

These findings suggest potential hepatotoxicity associated with this compound .

In Vivo Studies

Limited in vivo studies have been conducted on this compound. However, related perfluorinated compounds have shown systemic toxicity and bioaccumulation in animal models. Long-term exposure studies are necessary to determine the chronic effects of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane.

Environmental Impact

The environmental persistence of perfluorinated compounds raises concerns regarding their bioaccumulation and potential ecological effects. Research indicates that these compounds can enter aquatic systems and affect aquatic life through biomagnification .

Case Study 1: HepG2 Cell Line Exposure

A study focused on the effects of 1 µM to 100 µM concentrations on HepG2 cells revealed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 50 |

| 100 | 20 |

This dose-dependent response indicates significant cytotoxicity at higher concentrations .

Case Study 2: Aquatic Toxicity

A separate investigation into the effects of perfluorinated compounds on fish species showed that exposure led to developmental abnormalities and increased mortality rates in juvenile stages. These findings highlight the potential risks associated with environmental contamination by such compounds .

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound is classified as irritant and harmful (Xi hazard code) and requires strict safety protocols. Use personal protective equipment (PPE), including gloves and eye protection, and work in a fume hood to avoid inhalation. Avoid contact with strong oxidizers, bases, and alkali metals due to incompatibility risks . Store at -20°C in airtight containers to prevent decomposition .

Q. How is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane typically synthesized?

A common method involves iodination of fluoro-alcohol precursors using triphenylphosphine (PPh₃), iodine (I₂), and 4-dimethylaminopyridine (DMAP) in dichloromethane. Purification is achieved via column chromatography with hexane as the eluent, yielding a white crystalline solid. Reaction monitoring by TLC and characterization via NMR and HRMS are critical for confirming purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Multinuclear NMR (, , ) and high-resolution mass spectrometry (HRMS) are standard. NMR is particularly useful for resolving complex fluorinated environments, with characteristic peaks between -80.9 ppm and -126.2 ppm. HRMS validates molecular weight (e.g., m/z 587.9237 for CHFI) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

Discrepancies in melting points (e.g., 54–58°C vs. variations in synthesis intermediates) may arise from impurities, isomerism, or differing chain lengths. Cross-validate purity via HPLC or GC-MS, and ensure consistent recrystallization protocols. For example, reports a C chain variant, highlighting the need to confirm molecular structure .

Q. What methodological strategies optimize catalytic applications of this compound in fluorinated systems?

The iodine atom at the 10th carbon enables nucleophilic substitution or radical reactions. For example, in catalytic amidation, integrate sulfur-containing catalysts to enhance efficiency. Monitor reaction kinetics using NMR to track fluorine-environment changes and optimize catalyst loading (e.g., 10 wt% Pd/C for hydrogenation steps) .

Q. How should researchers address the lack of ecological toxicity data for this compound?

Design biodegradation studies using OECD 301 protocols (e.g., dissolved organic carbon depletion tests). Assess bioaccumulation potential via octanol-water partition coefficients (log ) predicted from its high fluorine content. Collaborate with environmental chemists to fill data gaps noted in Safety Data Sheets .

Q. What advanced purification methods address challenges in isolating this highly fluorinated compound?

Use gradient elution (hexane:ethyl acetate, 16:1 to 4:1) during column chromatography to separate fluorinated byproducts. For large-scale synthesis, consider fractional crystallization at low temperatures (-20°C) to exploit its solid-state stability .

Methodological Considerations

Q. How can theoretical frameworks guide research on this compound’s reactivity?

Apply density functional theory (DFT) to model electron-withdrawing effects of fluorine atoms on iodine’s leaving-group potential. Compare computational results with experimental kinetics (e.g., SN2 reaction rates) to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.